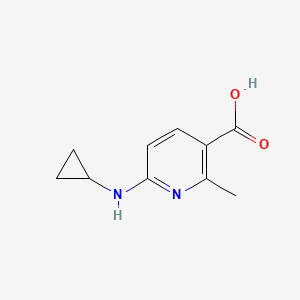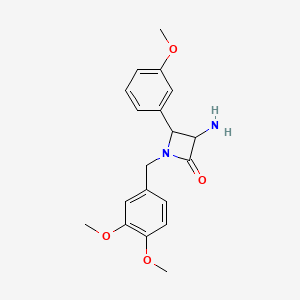
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol is a complex organic compound that features a quinoline ring, a triazole ring, and a tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Quinoline Ring: The quinoline moiety can be introduced via a nucleophilic substitution reaction.
Incorporation of the Tolyl Group: The tolyl group is often added through a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Various substituted triazole and quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its aromatic rings, it can be used as a fluorescent probe in biological assays.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Polymer Production: The compound may be used in the production of specialized polymers.
Mécanisme D'action
The mechanism of action of 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline and triazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol: Lacks the tolyl group, which may affect its biological activity.
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-phenylpropan-1-ol: Contains a phenyl group instead of a tolyl group, which may alter its chemical properties.
Uniqueness
The presence of the tolyl group in 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H20N4O |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-3-(4-quinolin-4-yltriazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C21H20N4O/c1-15-6-8-16(9-7-15)21(11-13-26)25-14-20(23-24-25)18-10-12-22-19-5-3-2-4-17(18)19/h2-10,12,14,21,26H,11,13H2,1H3 |
Clé InChI |
XJYWVAXAXKALKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCO)N2C=C(N=N2)C3=CC=NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


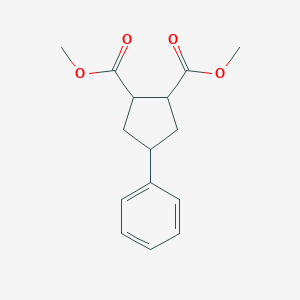
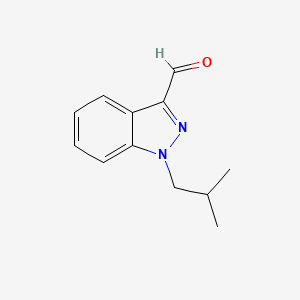
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)

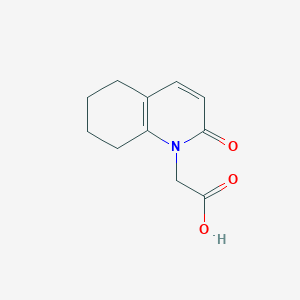
![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
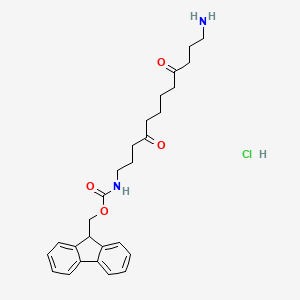
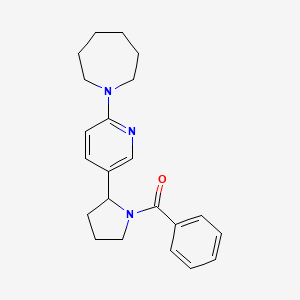
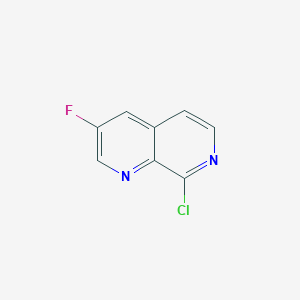
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)
